Antibiotic 67-121 C
Description
Global Imperative for Novel Antimicrobial Agents
The discovery and development of antimicrobial agents represent one of the greatest medical triumphs of the 20th century, dramatically increasing human life expectancy. However, the world is now facing a critical shortage of innovative and effective antibiotics, fueling the spread of drug-resistant infections. healthpolicy-watch.newsglobalamrhub.org The World Health Organization (WHO) has identified antimicrobial resistance (AMR) as one of the top ten global public health threats facing humanity. pmlive.com In 2019 alone, an estimated 1.27 million deaths were directly attributable to bacterial AMR, with nearly 5 million deaths associated with it, surpassing the annual mortality rates of HIV and malaria in some regions. globalamrhub.orgnih.gov
This growing crisis is exacerbated by a failing research and development (R&D) pipeline. healthpolicy-watch.news Many large pharmaceutical companies have withdrawn from antibiotic R&D due to scientific challenges and low return on investment, leaving the field primarily to small- and medium-sized enterprises. globalamrhub.orgreliefweb.int A 2024 WHO report highlighted that while the number of antibacterial agents in the clinical pipeline has slightly increased, there is a severe lack of innovation. who.int Of the 32 antibiotics being developed to combat priority pathogens, only 12 are considered innovative. pmlive.com This innovation gap means that most new agents offer little benefit over existing treatments and are often susceptible to established resistance mechanisms. globalamrhub.org The persistent failure to develop and distribute new, effective antimicrobials threatens to reverse decades of medical progress, potentially returning medicine to an era where common infections and routine surgeries become life-threatening. healthpolicy-watch.news
The Escalating Challenge of Antimicrobial Resistance in Contemporary Microbiology
Antimicrobial resistance is a natural evolutionary phenomenon where microorganisms such as bacteria, fungi, viruses, and parasites adapt to survive exposure to drugs designed to kill them. wikipedia.orgwho.int However, the overuse and misuse of antimicrobials in human medicine, agriculture, and the environment have dramatically accelerated this process. nih.govfrontiersin.org This selective pressure has led to the emergence and global spread of multidrug-resistant (MDR) microbes, often dubbed "superbugs," which are resistant to multiple classes of antimicrobial drugs. nih.govwikipedia.org
Bacteria employ several primary mechanisms to resist antibiotics: limiting the uptake of a drug, modifying the drug's target, inactivating the drug through enzymes, and actively pumping the drug out of the cell. nih.govfrontiersin.org These resistance mechanisms can be acquired through spontaneous genetic mutations or, more commonly, through horizontal gene transfer, where resistance genes are passed between bacteria on mobile genetic elements like plasmids. mdpi.com This allows for the rapid dissemination of resistance, even between different bacterial species. mdpi.com
The consequences of this escalating resistance are dire, leading to treatment failures, prolonged hospital stays, increased healthcare costs, and higher mortality rates. frontiersin.orgmdpi.com Infections caused by resistant bacteria like carbapenem-resistant Klebsiella pneumoniae or methicillin-resistant Staphylococcus aureus (MRSA) are becoming increasingly common and difficult to treat, posing a significant threat to global public health. nih.govwho.int The current trajectory suggests a post-antibiotic era is a real possibility, where the ability to treat common infectious diseases is severely compromised. nih.gov
Historical Context of Polyene Antibiotic Research
The history of polyene antibiotics began in the mid-20th century, a period often called the "Golden Age" of antibiotic discovery. uniroma1.it These compounds, produced primarily by soil-dwelling bacteria of the order Actinomycetales, are characterized by a large macrolide ring containing a series of conjugated double bonds. nih.govgoogle.com In 1949, Elizabeth L. Hazen and Rachel F. Brown isolated the first such antifungal agent, initially named fungicidin and later renamed nystatin, from a strain of Streptomyces noursei. mdpi.comencyclopedia.pub This discovery marked a milestone, providing one of the first effective treatments for fungal infections.
Following the discovery of nystatin, which was limited to topical use, the search for systemically active antifungals led to the isolation of amphotericin B from Streptomyces nodosus in 1955. mdpi.com Amphotericin B quickly became, and in many ways remains, the "gold standard" for treating severe, life-threatening systemic mycoses due to its broad spectrum of activity and the slow emergence of fungal resistance. mdpi.comasm.org
The primary mechanism of action for polyenes involves binding to ergosterol (B1671047), a key sterol component of the fungal cell membrane. mdpi.comencyclopedia.pub This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential cellular contents, ultimately leading to fungal cell death. nih.gov While highly effective, the clinical use of early polyenes like amphotericin B has been hampered by significant dose-dependent toxicity, particularly to the kidneys, as the drug can also interact with cholesterol in mammalian cell membranes. mdpi.comnih.gov This challenge has driven decades of research into developing new polyene derivatives and lipid-based formulations to improve their therapeutic index. mdpi.comnih.gov
Overview of Antibiotic 67-121 C within the Landscape of Emerging Antimicrobials
This compound is a member of the polyene macrolide class of antibiotics, specifically classified as an aromatic heptaene. google.com It is a component of the Antibiotic 67-121 complex, which is produced by the soil actinomycete Couchioplanes caeruleus (formerly known as Actinoplanes caeruleus). nih.govfirdi.org.twdsmz.de This complex consists of several related compounds, with 67-121 C being a major component, often constituting up to 76% of the mixture by weight. google.com
What makes this compound particularly noteworthy in the field of antimicrobial research is its unique structure as a naturally occurring disaccharide-modified polyene. semanticscholar.orgmdpi.com Its structure consists of the core polyene macrolactone, similar to other aromatic heptaenes, but it is glycosylated with a mannosyl-mycosaminyl disaccharide. nih.govsemanticscholar.org This modification occurs when the enzyme PegA, an extending glycosyltransferase, adds a mannose sugar to the mycosamine (B1206536) moiety of a precursor, Antibiotic 67-121 A. nih.govmdpi.com
The addition of a second sugar residue is a rare feature among natural polyenes and is of significant scientific interest. mdpi.com Increased glycosylation has been explored as a strategy to reduce the toxicity of polyene antibiotics. mdpi.com Research has shown that the 67-121 complex exhibits potent antifungal activity, particularly against various strains of Candida and Cryptococcus. google.com The unique structural modification of 67-121 C positions it as a valuable lead compound for the development of new antifungal agents with potentially improved pharmacological properties. semanticscholar.orgresearchgate.net
Antifungal Activity of this compound
This table displays the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal strains, indicating its spectrum of activity. The data is derived from studies conducted over a 48-hour incubation period. google.com
| Fungal Genus | Number of Strains Tested | MIC Range (mcg/ml) |
| Candida | 9 | 0.08 - 0.3 |
| Torulopsis | 2 | 0.3 |
| Cryptococcus | 1 | 0.3 |
| Aspergillus | Not Specified | 3 - 25 |
| Dermatophytes | Not Specified | 3 - 25 |
Components of the Antibiotic 67-121 Complex
Structure
2D Structure
Properties
CAS No. |
57515-50-1 |
|---|---|
Molecular Formula |
C65H98N2O24 |
Molecular Weight |
1291.5 g/mol |
IUPAC Name |
(19E,21E,23E,25E,27E,29E,31E)-33-[4-amino-3-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,3,5,7,9,11,13,37-octahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C65H98N2O24/c1-36-17-15-13-11-9-7-5-6-8-10-12-14-16-18-48(87-63-57(80)55(66)61(38(3)86-63)90-64-59(82)58(81)56(79)52(35-68)88-64)32-51-54(62(83)84)50(77)34-65(85,91-51)33-47(75)29-45(73)27-43(71)25-42(70)26-44(72)28-46(74)31-53(78)89-60(36)37(2)19-24-41(69)30-49(76)39-20-22-40(67-4)23-21-39/h5-18,20-23,36-38,41-48,50-52,54-61,63-64,67-75,77,79-82,85H,19,24-35,66H2,1-4H3,(H,83,84)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+ |
InChI Key |
FZQYJNCKADYOTN-QVDADOJXSA-N |
Isomeric SMILES |
CC1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)OC5C(C(C(C(O5)CO)O)O)O)N)O |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)OC5C(C(C(C(O5)CO)O)O)O)N)O |
Origin of Product |
United States |
Isolation, Biosynthesis, and Preclinical Characterization of Antibiotic 67 121 C
Microbial Origin and Isolation Methodologies for Antibiotic 67-121 C
The antibiotic complex 67-121, including its main component 67-121 C, is produced by the microorganism Couchioplanes caeruleus (formerly known as Actinoplanes caeruleus). mdpi.com This bacterium, first isolated from a soil sample, is distinguished by the deep blue color of its vegetative mycelium. microbiologyresearch.org The producing organism is aerobic and can be cultivated on various nutrient media at temperatures ranging from 26°C to 37°C. google.com
The general process for producing the antibiotic involves cultivating Couchioplanes caeruleus under submerged aerobic conditions. google.com The fermentation is typically carried out in a nutrient-rich medium. For optimal production, the pH of the medium is maintained between 6.5 and 8.0. google.com
Isolation of the antibiotic complex from the fermentation broth involves several steps. First, the fermented medium is acidified. The mycelium is then separated by filtration, and the resulting filter cake is extracted with a suitable solvent like n-butanol. The butanol extracts are then concentrated. Purification of the crude extract can be achieved through techniques such as precipitation and washing with various solvents like diethyl ether. google.commdpi.com To separate the individual components of the 67-121 complex, chromatographic methods are employed. Column chromatography using silica (B1680970) gel is a common technique for this separation. google.com
Genetic and Enzymatic Pathways of this compound Biosynthesis
The biosynthesis of this compound, like other polyene macrolides, is a complex process involving a modular polyketide synthase (PKS) and a series of tailoring enzymes. mdpi.comresearchgate.net The core macrolactone ring of the antibiotic is assembled by the PKS. mdpi.com
A key feature of this compound is the presence of a mannosyl-mycosaminyl disaccharide. researchgate.net This distinguishes it from its precursor, Antibiotic 67-121 A (which is identical to partricin (B81090) A), a monosaccharide-containing polyene. mdpi.com The addition of the second sugar, a mannose residue, to the mycosamine (B1206536) of 67-121 A is a critical step in the biosynthesis of 67-121 C. mdpi.commdpi.com This glycosylation is catalyzed by an extending glycosyltransferase enzyme named PegA. mdpi.commdpi.comencyclopedia.pub The gene encoding this enzyme, pegA, is not located within the main 67-121 biosynthetic gene cluster (BGC) but is found elsewhere on the chromosome within a transposable element. mdpi.comnih.gov
The biosynthesis of the mycosamine sugar itself, which is attached to the macrolactone ring, involves a separate set of enzymes. mdpi.com While the specific mycosaminyltransferase for the 67-121 complex, AceDI, has been identified, it has been shown to not act on the aglycones of other polyenes like amphotericin, highlighting its substrate specificity. mdpi.com
Advanced Methods for Structural Elucidation of this compound and its Analogues
The structural determination of this compound and its related compounds has been accomplished through a combination of spectroscopic and chemical methods. Ultraviolet (UV) and infrared (IR) absorption spectra were initially used to classify the components of the 67-121 complex as heptaene macrolide antibiotics. google.com Acid hydrolysis was employed to identify the presence of an amino sugar moiety. google.com
More advanced techniques have provided a more detailed understanding of its structure. The planar structure of 67-121 C was determined in 1977. researchgate.net Further bioinformatic analysis of the polyketide synthase genes has allowed for the deduction of the compound's stereostructure. researchgate.net
Liquid chromatography-mass spectrometry (LC-MS) is a crucial tool for analyzing the antibiotic complex and its engineered analogues. mdpi.comasm.org This technique allows for the separation and identification of the different polyene components, including the disaccharide-containing 67-121 C and its trisaccharide or tetrasaccharide derivatives that can be created through chemical glycosylation. mdpi.com
Production Optimization and Analytical Quantification Techniques for this compound
Optimizing the production of this compound involves manipulating various fermentation parameters. Key factors that can be adjusted include the composition of the culture medium, pH, temperature, and agitation rate. innovareacademics.inejbiotechnology.info For instance, the production of many antibiotics is sensitive to the specific carbon and nitrogen sources available in the medium. ejbiotechnology.info
The cultivation of Couchioplanes caeruleus for the production of the 67-121 complex is typically performed under submerged aerobic conditions at a temperature between 26°C and 37°C and a pH of 6.5 to 8.0. google.com Small changes in these conditions can significantly impact the yield and relative proportions of the different antibiotic components. google.com In one documented example, the relative proportions of the components on a weight basis were 76% for 67-121 C, 12% for 67-121 A, 12% for 67-121 B, and a trace amount of 67-121 D. google.com
Analytical quantification of this compound and its analogues is primarily achieved through high-performance liquid chromatography (HPLC) and LC-MS. mdpi.comasm.org These methods allow for the separation and quantification of the different polyenes in a mixture, which is essential for monitoring production and purity. mdpi.com For HPLC analysis, heptaenes are typically detected by monitoring their absorbance at a specific wavelength, such as 405 nm. mdpi.com
Strain Engineering Approaches for Enhanced Production of this compound
Genetic engineering offers promising avenues for increasing the production of this compound and for generating novel, potentially improved analogues. One key strategy involves the overexpression of genes involved in its biosynthesis. For example, overexpressing the pegA gene, which codes for the glycosyltransferase that converts 67-121 A to 67-121 C, could potentially increase the yield of the desired disaccharide-containing compound. mdpi.com
Heterologous expression, which involves transferring the biosynthetic genes into a different, more easily manipulated host organism, is another powerful technique. asm.org The pegA gene has been expressed in Streptomyces albidoflavus, a producer of the related candicidin (B1668254) complex, resulting in the production of mannosylated candicidins. mdpi.comnih.gov Similarly, the pegA gene has been expressed in Streptomyces nodosus, the producer of amphotericin, although this resulted in only trace amounts of mannosyl-amphotericins. asm.org These experiments demonstrate the potential and the challenges of using strain engineering to produce novel polyenes.
Further research into the regulatory elements of the 67-121 biosynthetic gene cluster, such as LuxR family regulators which are found in the BGCs of other 38-membered ring polyenes, could also lead to strategies for enhancing production. researchgate.net
Spectrum of Antimicrobial Activity of Antibiotic 67 121 C
Efficacy Studies Against Gram-Positive Bacterial Pathogens
There is no significant evidence in the reviewed scientific literature to suggest that Antibiotic 67-121 C possesses activity against Gram-positive bacterial pathogens. Polyene macrolide antibiotics are generally recognized for their potent antifungal properties and typically exhibit little to no antibacterial activity. vt.edu
Efficacy Studies Against Gram-Negative Bacterial Pathogens
Consistent with its classification as a polyene macrolide, there are no substantial reports in scientific literature detailing efficacy of this compound against Gram-negative bacterial pathogens. The primary mechanism of action for polyene antibiotics involves binding to sterols, which are major components of fungal cell membranes but are absent in bacterial cell membranes.
Activity Profiles Against Fungal Pathogens
This compound has demonstrated significant in vitro activity against a variety of fungal pathogens. Its efficacy is most pronounced against yeasts and is less potent against filamentous fungi like Aspergillus species and dermatophytes.
Research findings indicate that this compound is effective against multiple strains of Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.08 to 0.3 mcg/ml after 48 hours of incubation. google.com Further studies have shown an MIC of 0.3 mcg/ml against two strains of Torulopsis and a single strain of Cryptococcus. google.com
The activity against other fungal groups is comparatively lower. For strains of Aspergillus and various dermatophytes, the MIC values for this compound were observed to be in the range of 3 to 25 mcg/ml. google.com
Minimum Inhibitory Concentration (MIC) of this compound Against Fungal Pathogens
| Fungal Pathogen | Number of Strains Tested | MIC Range (mcg/ml) | Reference |
|---|---|---|---|
| Candida albicans | 9 | 0.08 - 0.3 | google.com |
| Torulopsis spp. | 2 | 0.3 | google.com |
| Cryptococcus sp. | 1 | 0.3 | google.com |
| Aspergillus spp. | Not Specified | 3 - 25 | google.com |
| Dermatophytes | Not Specified | 3 - 25 | google.com |
Evaluation of this compound Against Other Relevant Microorganisms
The available scientific literature on the antimicrobial spectrum of this compound focuses almost exclusively on its antifungal properties. There is a lack of significant research evaluating its activity against other types of microorganisms, such as protozoa or viruses.
Comparative Efficacy Assessments of this compound with Existing Antimicrobials
Direct comparative efficacy studies of this compound with a wide array of modern antifungal agents are limited in the public domain. However, early research provides a comparison of the broader Antibiotic 67-121 complex with candicidin (B1668254), another heptaene polyene antifungal antibiotic.
In these studies, the Antibiotic 67-121 complex demonstrated enhanced antifungal activity against various strains of Candida albicans when compared to candicidin. google.com For instance, against several C. albicans strains, the 67-121 complex showed lower MIC values at 48 hours than candicidin, indicating greater potency.
Comparative In Vitro Antifungal Activity of Antibiotic 67-121 Complex and Candicidin
| Organism (Candida albicans strain) | Antibiotic 67-121 Complex MIC (mcg/ml) | Candicidin MIC (mcg/ml) | Reference | ||
|---|---|---|---|---|---|
| 24 hrs | 48 hrs | 24 hrs | 48 hrs | ||
| Strain 406 | 0.03 | 0.3 | 0.03 | 0.08 | google.com |
| Strain 402 | 0.03 | 0.3 | 0.03 | 0.08 | google.com |
| Strain 403 | 0.03 | 0.3 | 0.03 | 0.08 | google.com |
| Strain 404 | 0.8 | 3.0 | 0.8 | 3.0 | google.com |
| Strain 420 | 3.0 | 3.0 | 3.0 | 7.5 | google.com |
Molecular and Cellular Mechanisms of Action of Antibiotic 67 121 C
Identification and Characterization of Primary Microbial Targets for Antibiotic 67-121 C
The primary molecular target for this compound, like other polyene antibiotics, is ergosterol (B1671047), an essential sterol component of the fungal cell membrane. uwb.edu.plnumberanalytics.comfrontiersin.org The specificity for fungal cells over mammalian cells is derived from this targeted interaction, as ergosterol is the predominant sterol in fungal membranes, while cholesterol is the primary sterol in mammalian cell membranes. uwb.edu.plfrontiersin.org The binding of polyenes to ergosterol is a critical first step in their antifungal action. numberanalytics.com This interaction is highly specific and is a hallmark of the polyene class of antibiotics. mdpi.com
Research has demonstrated the antifungal activity of this compound against various fungal species. The minimum inhibitory concentration (MIC) provides a measure of its potency against different strains.
| Fungal Species | Number of Strains Tested | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Candida albicans | 9 | 0.08 - 0.3 | google.com |
| Torulopsis | 2 | 0.3 | google.com |
| Cryptococcus | 1 | 0.3 | google.com |
| Aspergillus and Dermatophytes | Not specified | 3 - 25 | google.com |
Elucidation of Molecular Interactions Between this compound and Target Structures
The molecular interaction between this compound and ergosterol is a complex process that leads to the disruption of the fungal cell membrane. Polyene macrolides, including aromatic heptaenes, are amphiphilic molecules, possessing both a hydrophobic polyene region and a hydrophilic polyol region. This structure is crucial for their mechanism of action.
The prevailing model suggests that polyene antibiotics insert into the lipid bilayer of the fungal cell membrane. There, they form complexes with ergosterol molecules. annualreviews.orgresearchgate.net These antibiotic-sterol complexes then aggregate to form transmembrane channels or pores. numberanalytics.comebsco.com The hydrophilic interior of these pores allows for the leakage of essential ions and small organic molecules from the cytoplasm, while the hydrophobic exterior interacts with the lipid acyl chains of the membrane. researchgate.net
Aromatic heptaenes, such as this compound, are noted for their high antifungal activity, which is thought to be at least partially associated with the presence of their characteristic alkyl-aromatic side chains. mdpi.com Computational studies on related aromatic heptaenes suggest that these side chains may influence the orientation and stability of the antibiotic-sterol complexes within the membrane. mdpi.com
Analysis of Physiological and Biochemical Disruptions Induced by this compound
The formation of pores in the fungal cell membrane by this compound leads to a cascade of physiological and biochemical disruptions. The primary and most immediate consequence is an increase in membrane permeability. uwb.edu.plnumberanalytics.com This increased permeability results in the uncontrolled leakage of vital intracellular components, including potassium and magnesium ions, as well as small organic molecules. uwb.edu.plannualreviews.org
The loss of these essential components disrupts the electrochemical gradients across the cell membrane, which are vital for numerous cellular processes. This disruption leads to the destabilization of the membrane and ultimately, cell death. uwb.edu.pl Studies on other polyenes have shown that this membrane damage also leads to an increase in lipid peroxidation, which further contributes to the therapeutic effect by inducing oxidative stress within the fungal cell. uwb.edu.pl
Investigation of Bactericidal versus Bacteriostatic Modalities of this compound
The terms bactericidal and bacteriostatic (or in this context, fungicidal and fungistatic) describe whether an antimicrobial agent kills the target organism or simply inhibits its growth. mdpi.comresearchgate.net Polyene antibiotics are generally considered to have a fungicidal mode of action. mdpi.commdpi.com This is because the extensive damage to the cell membrane, leading to the loss of essential cellular contents and the inability to maintain osmotic balance, is typically a lethal event for the fungal cell. uwb.edu.plebsco.com The disruption of the membrane's structural and functional integrity is irreversible and leads directly to cell lysis and death. ebsco.comnih.gov Therefore, this compound, as a member of the polyene class, is characterized by a fungicidal modality.
Impact of this compound on Essential Microbial Processes (e.g., cell wall synthesis, protein synthesis, nucleic acid synthesis)
The primary mechanism of action of this compound is the disruption of the fungal cell membrane, which has downstream effects on other essential microbial processes.
Cell Wall Synthesis: While not a direct inhibitor of cell wall synthesis enzymes, the integrity of the cell wall can be indirectly affected by the action of polyenes. The cell wall and cell membrane are functionally linked, and severe disruption of the membrane can compromise the cell's ability to properly synthesize and maintain its cell wall. Research has indicated that the composition of the fungal cell wall, such as its chitin (B13524) content, can influence the susceptibility of the fungus to polyene antibiotics. uwb.edu.pl
Protein Synthesis: The synthesis of proteins is a vital process that can be inhibited by the action of polyene antibiotics. This inhibition is not due to a direct interaction with ribosomes or translation factors, but is rather a secondary consequence of the compromised cell membrane. nih.gov The leakage of intracellular ions, particularly potassium (K+), due to pore formation disrupts the ionic environment necessary for proper ribosome function and protein synthesis. nih.gov Studies on other polyenes have shown that they can inhibit the incorporation of amino acids into proteins in Candida albicans protoplasts, with the effect on membrane permeability preceding the inhibition of protein synthesis. nih.gov
Nucleic Acid Synthesis: There is no strong evidence to suggest that this compound or other polyenes directly inhibit the enzymes involved in DNA or RNA synthesis. annualreviews.orgmedilam.ac.ir Any observed effects on nucleic acid synthesis are likely indirect consequences of the widespread cellular damage and metabolic disruption caused by membrane leakage and the loss of essential precursors and energy sources. The primary lethal action is firmly attributed to the disruption of the cell membrane. annualreviews.org
Mechanisms of Antimicrobial Resistance to Antibiotic 67 121 C
Characterization of Intrinsic Resistance Determinants
Intrinsic resistance refers to the inherent characteristics of a bacterial species that make it naturally resistant to certain antibiotics. nih.gov This form of resistance is encoded in the bacterial genome and is not dependent on previous exposure to the antibiotic or the acquisition of new genetic material. nih.govnih.gov For many bacteria, intrinsic resistance mechanisms serve as a first line of defense.
Key intrinsic resistance determinants include:
Low Permeability of the Bacterial Cell Wall: The outer membrane of Gram-negative bacteria, a complex structure of phospholipids (B1166683) and lipopolysaccharides, acts as a formidable barrier, restricting the entry of many compounds, including antibiotics. mdpi.commdpi.com The naturally low permeability of the cell wall can significantly limit the uptake of antibiotics like the polyene macrolide Antibiotic 67-121 C. nih.gov
Natural Activity of Efflux Pumps: Bacteria possess membrane proteins known as efflux pumps that actively transport toxic substances, including antibiotics, out of the cell. bmbreports.orgnih.gov This mechanism prevents the intracellular accumulation of the antibiotic to a lethal concentration. mdpi.com Some efflux pumps are specific to certain antibiotics, while others, known as multidrug-resistant (MDR) pumps, can expel a wide range of structurally diverse compounds. nih.govmdpi.com
Presence of Antibiotic-Inactivating Enzymes: Some bacteria naturally produce enzymes that can degrade or modify antibiotic molecules, rendering them inactive. mdpi.combsmiab.org For example, Streptomyces, the genus that produces many antibiotics, also harbors genes that confer resistance to the antibiotics it synthesizes. mdpi.com
Adaptive and Acquired Resistance Mechanisms
Bacteria can also develop resistance through genetic changes, either by spontaneous mutations in their own DNA or by acquiring resistance genes from other bacteria. wikipedia.orgacs.org These adaptive and acquired mechanisms are a major cause of the emergence of multidrug-resistant pathogens.
One of the most common mechanisms of acquired resistance is the production of enzymes that chemically modify or degrade the antibiotic. wikipedia.org
Hydrolytic Enzymes: Enzymes like β-lactamases can hydrolyze the amide bond in the β-lactam ring of penicillin and related antibiotics, rendering them ineffective. mdpi.comnih.gov
Group-Transferring Enzymes: These enzymes inactivate antibiotics by adding chemical groups such as acetyl, phosphate, or adenyl groups to the antibiotic molecule. wikipedia.orgnih.gov This modification prevents the antibiotic from binding to its target. nih.gov Aminoglycoside-modifying enzymes are a prominent example of this mechanism. frontiersin.org
Mutations in the bacterial genes that code for the antibiotic's target site can reduce the binding affinity of the drug, thereby diminishing its efficacy. mdpi.com
Ribosomal Alterations: For antibiotics that target the ribosome to inhibit protein synthesis, such as macrolides and aminoglycosides, mutations in the ribosomal RNA or proteins can confer resistance. nih.govwikipedia.org For instance, methylation of the 23S rRNA can prevent the binding of macrolides, lincosamides, and streptogramins. frontiersin.org
Target Enzyme Modification: Mutations in enzymes that are the targets of antibiotics can also lead to resistance. For example, resistance to fluoroquinolones can arise from mutations in DNA gyrase and topoisomerase IV. frontiersin.orgmdpi.com Similarly, resistance to rifampicin (B610482) can be caused by mutations in the RNA polymerase gene. mdpi.com
Efflux pumps are transport proteins that actively expel antibiotics and other toxic compounds from the bacterial cell. mdpi.combmbreports.orgnih.gov The overexpression or acquisition of new efflux pump genes is a significant mechanism of antibiotic resistance. mdpi.com
There are several families of efflux pumps, including:
The ATP-binding cassette (ABC) superfamily. acs.org
The major facilitator superfamily (MFS). bmbreports.org
The multidrug and toxic compound extrusion (MATE) family. bmbreports.org
The resistance-nodulation-division (RND) superfamily, which is particularly prominent in Gram-negative bacteria. bmbreports.orgnih.gov
The small multidrug resistance (SMR) family. bmbreports.org
The AcrAB-TolC efflux pump in E. coli is a well-studied example of an RND-type pump that contributes to resistance against a broad range of antibiotics. bmbreports.orgmdpi.com
Gram-negative bacteria can develop resistance by altering the permeability of their outer membrane, thereby reducing the influx of antibiotics. mdpi.comresearchgate.net This is often achieved through modifications of porins, which are protein channels that allow the passage of hydrophilic molecules. mdpi.com
Porin Downregulation or Mutation: A reduction in the number of porin channels or mutations that alter their structure can significantly decrease the uptake of antibiotics. mdpi.com For example, alterations in OmpC and OmpF porins in E. coli have been linked to reduced permeability for various antibiotics. frontiersin.orgacs.org
Role of Efflux Pump Systems in this compound Egress
Genetic Basis and Dissemination of this compound Resistance Genes (e.g., horizontal gene transfer)
The spread of antibiotic resistance is greatly facilitated by the transfer of resistance genes between bacteria, a process known as horizontal gene transfer (HGT). nih.govwikipedia.org This allows for the rapid dissemination of resistance determinants even across different bacterial species. nih.gov
The primary mechanisms of HGT are:
Conjugation: The transfer of genetic material, often in the form of plasmids, through direct cell-to-cell contact. asm.orgnih.gov Plasmids can carry multiple resistance genes, contributing to the spread of multidrug resistance. frontiersin.org
Transformation: The uptake of naked DNA from the environment by competent bacterial cells. nih.govmicrobiologyresearch.org
Transduction: The transfer of bacterial DNA from one bacterium to another by bacteriophages (viruses that infect bacteria). nih.govnih.gov
Mobile genetic elements (MGEs) such as plasmids, transposons, and integrons play a crucial role in mobilizing and disseminating resistance genes. frontiersin.org The presence of resistance genes on these elements accelerates the evolution and spread of antibiotic resistance. microbiologyresearch.org
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Advanced Strategies for Combating Resistance and Enhancing Antibiotic 67 121 C Efficacy
Chemical Derivatization and Structure-Activity Relationship Studies of Antibiotic 67-121 C
The therapeutic potential of polyene antibiotics is often limited by their toxicity. Chemical derivatization is a key strategy to improve the pharmacological properties of these molecules. By modifying the structure of a parent compound, researchers aim to create analogues with an improved therapeutic index, meaning lower toxicity and/or higher efficacy. For aromatic heptaenes, derivatization can enhance chemical properties, making them easier to purify and study. researchgate.net
This compound is itself a glycosylated derivative of a simpler polyene. It is an aromatic heptaene macrolide naturally modified with a mannosyl-mycosaminyl disaccharide. mdpi.comresearchgate.net This modification is catalyzed by the enzyme PegA, which attaches a D-mannosyl residue to the mycosamine (B1206536) sugar of the parent compound, 67-121A. mdpi.comresearchgate.netmdpi.com This additional glycosylation is a known strategy to reduce the toxicity associated with polyene antibiotics. researchgate.netresearchgate.net
Further modifications of the glycosidic structure of this compound have been explored. Through a combination of enzymatic and chemical methods, the disaccharide chain of 67-121 C has been used as a scaffold to create more complex sugar structures. Specifically, sugars have been chemically added to the C3′ amino group of the mycosamine sugar. mdpi.comresearchgate.net This process has successfully converted the disaccharide-containing 67-121 C into analogues that feature branched trisaccharide and tetrasaccharide chains. mdpi.comresearchgate.net These novel, hyperglycosylated analogues are of particular interest for their potential use as anti-Leishmania drugs, indicating that such modifications can alter the therapeutic target of the parent molecule. mdpi.comresearchgate.net
Table 1: Glycosylation-Based Modifications of the Antibiotic 67-121 Complex
| Parent Compound | Modification | Resulting Compound/Analogue | Enzyme/Method | Noted Effect/Application |
|---|---|---|---|---|
| Antibiotic 67-121A | Enzymatic mannosylation at C4' hydroxyl of mycosamine | This compound | PegA glycosyltransferase | Formation of the natural disaccharide-containing polyene. mdpi.comresearchgate.net |
| This compound | Chemical glycosylation at C3' amino of mycosamine | Trisaccharide & Tetrasaccharide analogues | Chemical synthesis | Potential as anti-Leishmania drugs. mdpi.comresearchgate.net |
The development of novel chemical scaffolds is a critical strategy in antibiotic research to overcome existing resistance mechanisms. chemrxiv.orgacs.org This approach involves significant alterations to the core structure of a molecule rather than simple derivatization. For polyene macrolides, this could involve changing the size or composition of the macrolactone ring. nih.gov
However, research specifically detailing the synthesis of entirely new chemical scaffolds derived from the this compound macrolide ring is limited in publicly available literature. The primary focus for this and other polyenes, such as Amphotericin B and Nystatin, has been on semi-synthetic derivatization of the existing scaffold—for instance, by modifying the carboxyl or amino groups or, as noted above, by altering the glycosylation pattern. nih.govmdpi.com While genetic engineering of polyketide synthase genes offers a promising route to produce novel polyene backbones, specific examples originating from 67-121 C are not extensively documented. researchgate.netresearchgate.net
Glycosylation-Based Modifications and Their Effects on Antimicrobial Activity
Synergistic Combination Therapies Involving this compound
Combining antimicrobial agents is a therapeutic strategy used to broaden the spectrum of activity, achieve synergistic effects, and prevent the emergence of resistance. nih.govcapes.gov.brasm.org For the polyene class of antibiotics, combination therapy is a well-explored area. Polyenes like Amphotericin B are often combined with other antifungal classes.
Common combination strategies for polyenes include:
With Flucytosine: This is a classic synergistic combination. The polyene is thought to damage the fungal cell membrane, which increases the uptake of flucytosine, allowing it to more effectively inhibit nucleic acid synthesis. asm.org
With Azoles (e.g., Fluconazole): This combination can be complex, with some studies showing synergy and others antagonism. asm.org The timing and sequence of drug administration may be critical to the outcome. asm.org
With Echinocandins (e.g., Micafungin): Combining a polyene (which targets the cell membrane) with an echinocandin (which targets cell wall synthesis) can result in excellent synergistic effects against molds like Aspergillus. oup.com
With Rifampin: This antibacterial agent may potentiate the antifungal activity of Amphotericin B. msdvetmanual.com
While these strategies are established for the polyene class, specific studies detailing the use of this compound in synergistic combination therapies are not prominent in the reviewed literature.
Investigation of Antibiofilm Activities of this compound
Microbial biofilms are communities of cells encased in a self-produced matrix, which are notoriously resistant to antimicrobial agents. nih.gov Developing compounds that can prevent biofilm formation or eradicate established biofilms is a major goal in infectious disease research.
Polyene antibiotics have shown some efficacy against fungal biofilms. However, this activity is often only achieved at concentrations that are considered toxic for systemic use. nih.gov Studies on Nystatin, another polyene, have shown that it can inhibit the formation of actinomycete biofilms at concentrations below those needed to kill the planktonic (free-floating) cells, possibly by interfering with bacterial motility. tandfonline.com Formulations have also been developed where polyenes are embedded in polymer films; these have been shown to prevent the formation of Candida albicans biofilms but are less effective at destroying mature ones. lenus.ie A promising approach involves attaching polyenes to magnetic nanoparticles, which has been shown to enhance their ability to prevent Candida biofilm formation. nih.gov
Despite these findings for the broader polyene class, specific research evaluating the antibiofilm activities of this compound has not been identified in the available literature.
Targeting Microbial Virulence Factors with this compound or its Derivatives
An alternative to direct killing of microbes is to disarm them by targeting their virulence factors, which are molecules that contribute to the pathogen's ability to cause disease. mdpi.comnih.gov This anti-virulence approach can reduce the selective pressure that leads to resistance. nih.gov
For polyenes, this strategy is being actively explored. Some polyene antibiotics have been shown to affect the production of virulence factors like pigments and enzymes in micromycetes. researchgate.net A major virulence factor in Candida albicans is its ability to transition between yeast and hyphal forms, a process that can be influenced by antifungal agents. mdpi.com
Significantly, derivatives of this compound are being investigated for roles beyond their traditional antifungal activity. As previously mentioned, trisaccharide and tetrasaccharide analogues of 67-121 C have been synthesized specifically for testing as anti-Leishmania drugs. mdpi.comresearchgate.net Since leishmaniasis is a parasitic disease, targeting the Leishmania parasite represents a specific anti-virulence strategy against that pathogen. This indicates that derivatization of the 67-121 C structure can lead to compounds with novel therapeutic applications targeting specific pathogenic mechanisms.
Novel Approaches to Enhance Cellular Uptake and Intracellular Accumulation of this compound
For an antibiotic to be effective, it must reach its cellular target. For polyenes, the target is ergosterol (B1671047) in the fungal cell membrane. msdvetmanual.com Enhancing the delivery of the drug to the membrane or, in the case of intracellular pathogens, into the host cell, can improve efficacy and reduce required doses. nih.govnih.gov
A primary strategy for improving the delivery of polyenes, which are often poorly soluble, is the use of nanocarriers. mdpi.com Several advanced delivery systems have been developed for polyenes like Amphotericin B:
Lipid-Based Formulations: Liposomes and lipid complexes are clinically used to deliver Amphotericin B, reducing its toxicity by altering how it interacts with host cells. nih.govmdpi.com
Telodendrimer Nanocarriers: These are advanced, engineered polymer-based nanocarriers that can be designed to encapsulate polyenes. technologypublisher.comnih.gov By fine-tuning the nanocarrier structure, it is possible to control the aggregation state of the antibiotic, which is directly related to its efficacy and toxicity. technologypublisher.comnih.gov Keeping the antibiotic in a monomeric (non-aggregated) state has been shown to significantly improve antifungal activity and reduce toxicity. technologypublisher.comnih.gov
Magnetic Nanoparticles: Attaching polyenes to the surface of magnetic nanoparticles has been shown to enhance their fungicidal activity and improve biocompatibility by decreasing lytic activity against host cells. nih.gov
These novel delivery systems represent a promising approach to enhance the therapeutic properties of all polyene antibiotics, including potentially this compound, by improving their interaction with target cells and reducing off-target toxicity.
Methodological Advancements and Future Research Trajectories for Antibiotic 67 121 C
Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in Antibiotic 67-121 C Research
The advent of "omics" technologies has revolutionized the study of natural product biosynthesis and the cellular responses they elicit. nih.govcore.ac.uk These high-throughput approaches provide a holistic view of the biological processes underlying the production and activity of antibiotics like 67-121 C.
Genomics: The genomic era has provided unprecedented insights into the biosynthesis of this compound. The producing organism, Couchioplanes caeruleus DSM43634 (formerly Actinoplanes caeruleus), has had its genome sequenced, leading to the identification of the biosynthetic gene cluster (BGC) responsible for producing the antibiotic complex. researchgate.netresearchgate.netnih.gov Bioinformatic analysis of the polyketide synthase (PKS) genes within this cluster has allowed for the prediction of the stereostructure of the macrolide ring. researchgate.net Interestingly, the gene pegA, which encodes the crucial extending glycosyltransferase that adds a mannose residue to form 67-121 C, is not located within the main BGC but elsewhere on the chromosome within a transposable element. nih.govencyclopedia.pub This genomic knowledge is fundamental for genetic engineering and synthetic biology approaches aimed at producing novel analogues. nih.govmdpi.com
Proteomics: While specific proteomic studies on this compound are not extensively documented, this technology offers a powerful lens to understand its mechanism of action and the bacterial response to it. nih.gov Proteomics can identify protein expression changes in the producing organism to optimize production or in pathogenic fungi upon exposure to the antibiotic. nih.govrub.deturkjps.org For instance, analyzing the proteome of a target fungus could reveal the upregulation of stress response proteins or the downregulation of proteins involved in essential pathways, thereby identifying the antibiotic's molecular targets. rub.de This approach provides a global view of the cellular response, complementing genomic data. nih.gov
Metabolomics: Metabolomics, the large-scale study of small molecules, can be employed to understand the metabolic state of Couchioplanes caeruleus during antibiotic production. By analyzing the metabolome, researchers can identify precursor supply bottlenecks or metabolic pathways that could be engineered to enhance the yield of 67-121 C. Furthermore, metabolomic profiling of fungi treated with 67-121 C can reveal disruptions in their metabolic networks, offering clues to its antifungal mechanism. nih.gov
| Omics Technology | Application in this compound Research | Key Findings/Potential |
| Genomics | Identification and analysis of the biosynthetic gene cluster (BGC) in Couchioplanes caeruleus. researchgate.netresearchgate.net | The BGC for the 67-121 complex has been identified. researchgate.net The extending glycosyltransferase gene (pegA) is located outside the main cluster. nih.govencyclopedia.pub |
| Proteomics | Understanding the cellular response of target fungi to 67-121 C; optimizing production in the host organism. nih.govnih.gov | Can reveal molecular targets and resistance mechanisms by analyzing protein expression changes. rub.deturkjps.org |
| Metabolomics | Optimizing antibiotic yield by analyzing precursor pathways; elucidating the mechanism of action through metabolic disruption in target organisms. nih.gov | Can identify metabolic bottlenecks in production and key metabolic pathways affected by the antibiotic. nih.gov |
Computational Biology and In Silico Modeling for this compound Development
Computational biology and in silico modeling are indispensable tools for accelerating antibiotic development by predicting molecular interactions and guiding experimental design. nih.gov For a complex molecule like this compound, these approaches can save significant time and resources.
Molecular docking studies can simulate the interaction of 67-121 C and its potential analogues with its primary target in fungi, ergosterol (B1671047), and with cholesterol in human cells to predict efficacy and toxicity. researchgate.net Such modeling can help in designing new derivatives with improved selectivity for the fungal membrane. For instance, in silico modeling of erythromycin (B1671065) esterases has been used to understand their mechanism of action, a strategy that could be applied to enzymes involved in 67-121 C biosynthesis or resistance. mdpi.com Furthermore, quantitative systems pharmacology (QSP) models can integrate multi-omics data to predict the systemic effects of the antibiotic, aiding in its preclinical development. nih.gov
High-Throughput Screening and Phenotypic Profiling for New this compound Analogues
The discovery of novel antibiotic analogues with improved properties relies heavily on high-throughput screening (HTS) and sophisticated phenotypic profiling methods. carb-x.org HTS allows for the rapid testing of large libraries of compounds, which, in the case of 67-121 C, would be libraries of new analogues generated through synthetic biology or chemical modification. nih.govresearchgate.net
Modern HTS platforms can utilize microfluidics to encapsulate single cells with test compounds in picoliter-volume droplets, enabling the screening of millions of clones per day. nih.gov Phenotypic profiling goes beyond simple growth inhibition assays by examining a wider range of cellular responses, such as morphological changes or stress pathway induction, to better characterize the mechanism of action of new analogues. carb-x.org For example, a screen could identify 67-121 C analogues that not only inhibit fungal growth but also prevent biofilm formation, a key virulence factor. acs.org
Development of Innovative In Vitro Models for Antimicrobial Research
Standard in vitro antimicrobial susceptibility tests, such as broth microdilution and disk diffusion, are fundamental for determining the minimum inhibitory concentration (MIC) of antibiotics like 67-121 C. google.comnih.gov However, more advanced in vitro models are being developed to better mimic the conditions of a real infection.
These innovative models include systems for studying biofilm formation and its disruption by new antibiotic analogues. acs.org Other advanced techniques like time-kill kinetic assays can provide detailed information on the bactericidal or bacteriostatic nature of a compound. acs.orgnih.gov Furthermore, co-culture models, where the pathogen is grown with host cells, can offer insights into the antibiotic's efficacy and toxicity in a more biologically relevant context. The development of robust in vitro models is crucial for the preclinical evaluation of new 67-121 C derivatives. nih.govnih.gov
| In Vitro Method | Purpose | Relevance to this compound |
| Broth/Agar Dilution | Determine Minimum Inhibitory Concentration (MIC). nih.gov | Standard method to quantify the antifungal potency of 67-121 C and its analogues. google.com |
| Time-Kill Kinetic Assay | Assess the rate of microbial killing (bactericidal vs. bacteriostatic). acs.org | Provides dynamic information on the antifungal activity of new derivatives. |
| Biofilm Models | Evaluate the ability to prevent or eradicate biofilms. acs.org | Crucial for testing efficacy against a key fungal virulence mechanism. |
| Co-culture Systems | Assess antimicrobial activity in the presence of host cells. | Offers a more clinically relevant prediction of in vivo efficacy and toxicity. |
Emerging Biotechnological Tools in this compound Study
The field of biotechnology is continually producing new tools that can be applied to the study and engineering of antibiotics. For this compound, CRISPR/Cas9 gene editing technology is particularly significant. rsc.orgnih.gov This powerful tool allows for precise modifications to the genome of Couchioplanes caeruleus. mdpi.com
Researchers can use CRISPR/Cas9 to delete, insert, or modify genes within the 67-121 C biosynthetic cluster to create novel analogues. acs.org For example, genes for specific tailoring enzymes could be swapped with those from other polyene BGCs to generate hybrid molecules. The CRISPR/Cas9 system has been successfully used in various Actinomycetes, including Actinoplanes sp., demonstrating its applicability for engineering the production of 67-121 C. rsc.orgmdpi.comnih.gov Additionally, emerging technologies like nanoantibiotics, where the antibiotic is conjugated to nanoparticles, could be explored to improve the delivery and efficacy of 67-121 C. nih.govmdpi.com
Conclusion and Outlook
Synthesis of Key Research Findings on Antibiotic 67-121 C
This compound is a naturally occurring aromatic heptaene macrolide with significant antifungal properties. nih.govgoogle.com It is produced as part of a larger antibiotic complex by the actinomycete Couchioplanes caeruleus (formerly Actinoplanes caeruleus). nih.govgoogle.com Structurally, the compound is distinguished by a large 38-membered macrolactone ring, a characteristic heptaene chromophore responsible for its classification, and a unique disaccharide moiety. google.comresearchgate.net This sugar component consists of a mannosyl residue attached to a mycosamine (B1206536) sugar, a feature that differentiates it from many other polyene antibiotics. nih.govresearchgate.net
The biosynthesis of this compound is a complex process orchestrated by a polyketide synthase (PKS) that assembles the aglycone core. researchgate.net A key step in its maturation is the addition of the second sugar, a reaction catalyzed by the glycosyltransferase enzyme PegA, which attaches a mannose unit to the mycosamine of its precursor, Antibiotic 67-121 A. nih.govmdpi.com Notably, the gene encoding PegA is not located within the main biosynthetic gene cluster but resides on a distant transposable element, a finding that has implications for biosynthetic engineering. nih.gov The primary mechanism of action is believed to be consistent with other polyene macrolides, which involves binding to ergosterol (B1671047) in fungal cell membranes, leading to pore formation and loss of cellular integrity. researchgate.netresearchgate.net Its potent in vitro activity has been demonstrated, particularly against various strains of Candida albicans. google.com
Identification of Critical Knowledge Gaps and Unanswered Research Questions
Despite the foundational knowledge established, significant gaps remain in the comprehensive understanding of this compound. A primary unanswered question is the precise molecular detail of its interaction with the fungal membrane and the specific structural features responsible for its potent activity. While the ergosterol binding model is accepted, high-resolution structural data of the drug-membrane complex are lacking.
Furthermore, the mechanisms of potential resistance to this compound in clinical or environmental fungi have not been extensively studied. ontosight.ainih.gov Understanding these potential pathways is critical for predicting its long-term viability as a therapeutic agent. frontiersin.org While the core biosynthetic pathway has been outlined, the complete enzymatic cascade, including its intricate regulatory networks, has not been fully reconstituted or characterized. nih.govresearchgate.net The specific roles of all enzymes encoded within the gene cluster and the factors governing the expression of the antibiotic complex are not entirely understood. Finally, a comprehensive structure-activity relationship (SAR) has yet to be established, which would systematically delineate how modifications to the macrolactone ring, the polyene region, or the disaccharide moiety impact both antifungal potency and potential toxicity. mdpi.comresearchgate.net
Future Directions for Fundamental and Translational Research on this compound
The existing knowledge base provides a strong platform for future investigations, which can be broadly categorized into fundamental and translational research. Fundamental research should prioritize the complete elucidation of the biosynthetic pathway, including the characterization of all enzymatic steps and their regulatory controls. This could enable higher production yields from the native organism or heterologous hosts. High-resolution structural studies to visualize the antibiotic's interaction with lipid bilayers are essential to confirm its mechanism of action at an atomic level.
Translational research should focus on leveraging this fundamental knowledge for therapeutic development. A key avenue is the use of biosynthetic engineering and chemoenzymatic synthesis to generate novel analogues of this compound. mdpi.comasm.org By manipulating the biosynthetic genes or using enzymes like PegA in vitro, it is possible to create derivatives with modified glycosylation patterns or altered aglycone structures. mdpi.com These new compounds can then be screened to build a detailed SAR profile, with the goal of identifying analogues that possess an improved therapeutic window—exhibiting enhanced antifungal activity and reduced toxicity compared to existing polyenes like amphotericin B. researchgate.net
| Research Category | Focus Area | Specific Research Goals | Potential Impact |
|---|---|---|---|
| Fundamental | Biosynthesis | - Fully characterize the regulatory network of the 67-121 gene cluster.
| - Enhanced production yields.
|
| Fundamental | Mechanism of Action | - Obtain high-resolution cryo-EM or crystallographic structures of 67-121 C in complex with a model membrane.
| - Definitive understanding of antifungal activity.
|
| Translational | Bioengineering | - Engineer the biosynthetic pathway to produce hyperglycosylated or deoxygenated analogues.
| - Generation of new chemical entities.
|
| Translational | Pharmacology | - Conduct comprehensive SAR studies on new analogues.
| - Identification of a clinical drug candidate.
|
Significance of this compound in the Future of Antimicrobial Therapeutics
In an era defined by the escalating crisis of antimicrobial resistance (AMR), the discovery and development of novel antibiotics are of paramount importance. researchgate.netfrontiersin.org Fungal infections, in particular, pose a growing threat, and the existing antifungal arsenal (B13267) is limited and hampered by toxicity and emerging resistance. This compound represents a significant opportunity in this landscape. Its identity as a polyene is noteworthy, as this class has historically been slow to elicit high-level resistance. asm.org
The unique structural feature of a disaccharide modification suggests a natural starting point for mitigating the severe toxicity that plagues other life-saving polyenes. mdpi.comresearchgate.net The prospect of engineering this glycosylation offers a rational pathway toward developing safer, more effective antifungal agents. Therefore, this compound is highly significant not merely as another antibiotic, but as a valuable lead compound and a versatile scaffold. carb-x.orgmdpi.com Continued research into its properties and potential for modification could pave the way for a new generation of antimicrobial therapeutics, providing a much-needed solution in the global fight against drug-resistant infections.
Q & A
Q. How can researchers structurally characterize Antibiotic 67-121C and distinguish it from related polyene macrolides?
Methodological Answer:
- Use high-resolution LC-MS to differentiate between glycosylated variants (e.g., trisaccharide vs. disaccharide forms) and compare mass spectra with known standards .
- Employ genomic sequencing to identify biosynthetic gene clusters (e.g., Couchioplanes caeruleus DSM 43634) and predict stereochemical configurations via homology modeling .
- Validate structural differences (e.g., C40 methylation) using NMR or comparative antifungal activity assays in murine models .
Q. What experimental models are suitable for evaluating the antifungal efficacy of 67-121C?
Methodological Answer:
- In vitro : Perform broth microdilution assays (CLSI guidelines) against Candida spp. and Aspergillus spp., with Amphotericin B as a positive control .
- In vivo : Use systemic fungal infection models in mice, comparing survival rates and fungal burden between methylated (67-121C) and non-methylated analogs to assess bioavailability .
- Include negative controls (vehicle-only) and replicate experiments ≥3 times to account for biological variability .
Q. How should researchers formulate 67-121C for stability testing in preclinical studies?
Methodological Answer:
- Reconstitute lyophilized 67-121C with solvents validated for polyene antibiotics (e.g., dimethylacetamide or propylene glycol) and test stability under varying pH/temperature conditions .
- Use HPLC to monitor degradation products over time and compare with pharmacopeial standards .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for 67-121C?
Methodological Answer:
- Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate serum concentrations with antifungal activity .
- Evaluate tissue penetration using radiolabeled 67-121C in murine models and compare with Candicidin .
- Apply multivariate regression to identify confounding variables (e.g., host immune response or drug-protein binding) .
Q. What synthetic biology approaches can modify 67-121C’s glycosylation pattern to enhance therapeutic properties?
Methodological Answer:
Q. How should genomic data be integrated into studies on 67-121C biosynthesis?
Methodological Answer:
- Annotate the 67-121 biosynthetic gene cluster using tools like antiSMASH, focusing on methyltransferase and polyketide synthase domains .
- Conduct CRISPR-Cas9 knockout experiments to validate gene function (e.g., N-methyltransferase for aminobenzoyl modifications) .
Data Analysis & Reproducibility
Q. What statistical frameworks are recommended for analyzing 67-121C’s dose-response relationships?
Methodological Answer:
Q. How can researchers ensure reproducibility in 67-121C studies?
Methodological Answer:
- Follow FAIR data principles: Publish raw LC-MS spectra, genomic sequences, and experimental protocols in open repositories .
- Include detailed metadata (e.g., solvent batches, incubation temperatures) to enable replication .
Ethical & Reporting Standards
Q. How should conflicting data on 67-121C’s toxicity be addressed in manuscripts?
Methodological Answer:
What criteria define a rigorous research question for 67-121C mechanism-of-action studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
